molecular formula C14H11F3N2O2 B2840673 N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415584-33-5

N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide

Cat. No.: B2840673
CAS No.: 2415584-33-5
M. Wt: 296.249
InChI Key: XMPQDKFCCHMMDR-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group, a fluorine atom, and a carboxamide group attached to a pyridine ring. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective methods, often utilizing continuous flow reactors and automated processes to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects . The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-8-5-11(15)12(18-7-8)13(20)19-9-3-2-4-10(6-9)21-14(16)17/h2-7,14H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQDKFCCHMMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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